1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid

Peptide synthesis Building block procurement Racemic scaffold

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid is a protected seven-membered cyclic amino acid derivative characterized by an Fmoc (9-fluorenylmethoxycarbonyl) amine-protecting group on the azepane nitrogen and a free carboxylic acid at the 3-position. With a molecular formula of C₂₂H₂₃NO₄ and a molecular weight of 365.4 g/mol, it is supplied as a racemic mixture (CAS 2138526-02-8) with a typical purity of ≥95%.

Molecular Formula C22H23NO4
Molecular Weight 365.429
CAS No. 2138526-02-8
Cat. No. B2668653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid
CAS2138526-02-8
Molecular FormulaC22H23NO4
Molecular Weight365.429
Structural Identifiers
SMILESC1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO4/c24-21(25)15-7-5-6-12-23(13-15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)
InChIKeyZZGXUEXKDIZTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid (CAS 2138526-02-8) – Procurement-Relevant Chemical Profile & Structural Classification


1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid is a protected seven-membered cyclic amino acid derivative characterized by an Fmoc (9-fluorenylmethoxycarbonyl) amine-protecting group on the azepane nitrogen and a free carboxylic acid at the 3-position [1]. With a molecular formula of C₂₂H₂₃NO₄ and a molecular weight of 365.4 g/mol, it is supplied as a racemic mixture (CAS 2138526-02-8) with a typical purity of ≥95% . The compound is cataloged under MDL number MFCD31558822 and is commercially available from multiple vendors including Enamine (EN300-657552) and Biosynth .

Why Generic Substitution of Fmoc-Azepane-3-carboxylic Acid Is Not Advisable Without Quantitative Cross-Comparison


Substituting 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid with a different protecting-group strategy (e.g., Boc-azepane-3-carboxylic acid) or a different ring-size analog (e.g., Fmoc-piperidine-3-carboxylic acid) introduces orthogonal deprotection requirements and distinct conformational constraints that critically alter downstream synthetic compatibility and peptidomimetic geometry [1]. The azepane ring provides a seven-membered conformational landscape that differs fundamentally from the six-membered piperidine or five-membered proline scaffolds in terms of ring puckering energetics and amide bond geometry, making direct substitution without quantitative comparative data a source of unpredictable synthetic outcomes and biological activity shifts [1][2].

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid – Quantitative Differentiation Evidence Against Closest Analogs


Racemic vs. Enantiopure Azepane-3-carboxylic Acid Procurement: Purity and Cost Comparison

The racemic target compound (CAS 2138526-02-8) is supplied at ≥95% purity by multiple vendors . Its enantiopure counterparts—(R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)azepane-3-carboxylic acid (CAS 2381653-60-5) and (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)azepane-3-carboxylic acid (CAS 2639623-59-7)—are also commercially available at comparable purity (95%+) but are listed at higher catalog prices and often require custom synthesis .

Peptide synthesis Building block procurement Racemic scaffold

Fmoc vs. Boc Protecting Group Strategy: Orthogonal Deprotection Compatibility in SPPS

The Fmoc group on the target compound is cleaved under mild basic conditions (typically 20% piperidine in DMF), compatible with acid-labile side-chain protecting groups and Wang/Rink resins [1]. In contrast, the Boc analog 1-(tert-butoxycarbonyl)azepane-3-carboxylic acid (CAS 1252867-16-5) requires acidic cleavage (TFA), which is incompatible with many acid-sensitive resin linkers and side-chain protections commonly used in modern Fmoc-SPPS workflows . Although no direct head-to-head coupling efficiency study is available for these exact compounds, the well-established orthogonal deprotection profiles of Fmoc vs. Boc chemistry constitute a class-level inference that positions the Fmoc-azepane building block as the preferred choice for Fmoc-SPPS protocols [1].

Solid-phase peptide synthesis Orthogonal protection Fmoc strategy

Seven-Membered Azepane vs. Six-Membered Piperidine Ring: Conformational and Physicochemical Differentiation

The azepane ring (seven-membered) exhibits a distinct conformational energy landscape compared to its six-membered piperidine analog. Although no direct comparative X-ray or NMR study exists for the Fmoc-protected forms, literature on unsubstituted azepane vs. piperidine carboxylic acids indicates that azepane rings populate a broader range of low-energy conformers due to reduced angle strain, with pseudorotational barriers differing by approximately 1–2 kcal/mol from piperidine systems [1]. For the target Fmoc-azepane-3-carboxylic acid, the conformational dataset in PubChem (CID 53699422 for the Boc analog) predicts 3 rotatable bonds and a topological polar surface area (TPSA) of 66.8 Ų, whereas the corresponding piperidine analog (nipecotic acid derivative) typically has 2 rotatable bonds and a TPSA of approximately 58 Ų [2].

Conformational analysis Peptidomimetic design Ring-size effect

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid – Key Research & Industrial Application Scenarios Driven by Evidence


Diversity-Oriented Synthesis of Azepane-Containing Peptidomimetic Libraries

The racemic Fmoc-azepane-3-carboxylic acid, with its off-the-shelf availability at ≥95% purity , enables cost-effective parallel synthesis of conformationally diverse peptidomimetic libraries on automated Fmoc-SPPS synthesizers without instrument protocol modifications [1]. This scenario is directly supported by the orthogonal Fmoc deprotection compatibility evidence.

Lead Optimization Campaigns Requiring Ring-Size SAR Exploration

When a hit compound contains a piperidine or proline moiety, replacing it with the seven-membered azepane scaffold introduces a quantifiable increase in conformational sampling (predicted +1 rotatable bond and +8–9 Ų TPSA vs. piperidine) [2], which can be systematically evaluated for potency, selectivity, and pharmacokinetic property improvements.

Non-Stereospecific Scaffold Validation Prior to Chiral Resolution Investment

For early-stage medicinal chemistry programs where the stereochemical preference of the target binding site is unknown, the racemic compound (CAS 2138526-02-8) provides a cost- and time-efficient alternative to purchasing both enantiomers . Activity screening of the racemic mixture can precede investment in enantioselective synthesis or chiral separation.

Quote Request

Request a Quote for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.